11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the dibenzodiazepine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a dibenzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can be achieved through a radical addition/cyclization reaction of o-isocyanodiaryl amines. This process involves the use of Fe(acac)2 and TBHP as promoters, leading to the formation of 11-functionalized dibenzodiazepines . The reaction conditions are mild, and the process shows broad substrate scope and good functional group compatibility.
Industrial Production Methods
the use of microwave irradiation has been explored for the synthesis of similar compounds, such as 11-(Piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine . This method involves a four-step pathway from anthranilic acid, utilizing microwave irradiation to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts such as Fe(acac)2 . The reaction conditions are typically mild, ensuring good functional group compatibility.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Materials Science: Its structural properties may be exploited in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
11-(Piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine: This compound shares a similar dibenzodiazepine core but differs in its functional groups.
8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepine-5-yl)piperazin-1-yl]dibenzo[b,e][1,4]diazepine: Another related compound with structural similarities.
Uniqueness
11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C30H24ClN3O3 |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-(furan-2-yl)-7-oxo-N-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C30H24ClN3O3/c31-21-14-12-19(13-15-21)29-28-24(17-20(18-26(28)35)27-11-6-16-37-27)33-23-9-4-5-10-25(23)34(29)30(36)32-22-7-2-1-3-8-22/h1-16,20,29,33H,17-18H2,(H,32,36) |
InChI Key |
ZMTLLOWRWUKORV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
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